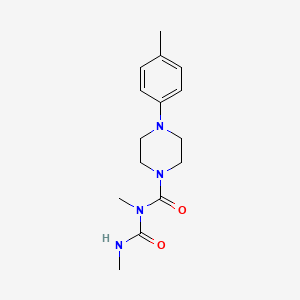
1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common reagents used in the synthesis may include methylamine, carbonyl compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions. These methods may include batch or continuous flow processes, with careful monitoring of temperature, pressure, and pH to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other piperazine derivatives with different substituents. Examples include:
- 1-Piperazinecarboxamide derivatives with different alkyl groups.
- Piperazine compounds with various functional groups attached to the ring.
Uniqueness
The uniqueness of 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- lies in its specific structure, which may confer unique biological activities and chemical properties compared to other piperazine derivatives.
Activité Biologique
1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- (CAS Number: 80712-16-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C₁₅H₂₂N₄O₂
- Molecular Weight: 290.36 g/mol
- Density: 1.177 g/cm³
- Melting Point: 111-112 °C
Structural Information
The compound features a piperazine ring, which is a common scaffold in pharmacology, often associated with various biological activities. The presence of the methyl and methylamino groups contributes to its unique pharmacological profile.
The precise mechanism of action for 1-Piperazinecarboxamide derivatives is not extensively documented; however, compounds in this class typically interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders and other neurological conditions.
Case Studies
-
Study on Piperazine Derivatives:
A comparative study on various piperazine derivatives highlighted their effectiveness in reducing anxiety-like behaviors in animal models. The results indicated that modifications to the piperazine structure could enhance efficacy against anxiety disorders. -
Serotonin Receptor Interaction:
Research has shown that certain piperazine derivatives can act as serotonin receptor agonists. While direct studies on 1-Piperazinecarboxamide are lacking, its structural characteristics imply potential activity at these receptors, warranting further investigation.
Toxicological Profile
The toxicity profile of 1-Piperazinecarboxamide remains largely uncharacterized in the literature. However, related compounds have been assessed for safety and environmental impact using tools like the GREENSCREEN® assessment, which categorizes chemicals based on their potential hazards .
Research Findings Summary
| Property | Value |
|---|---|
| Molecular Weight | 290.36 g/mol |
| Density | 1.177 g/cm³ |
| Melting Point | 111-112 °C |
| Potential Activities | Antidepressant, Anxiolytic |
Propriétés
Numéro CAS |
80712-16-9 |
|---|---|
Formule moléculaire |
C15H22N4O2 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
N-methyl-N-(methylcarbamoyl)-4-(4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C15H22N4O2/c1-12-4-6-13(7-5-12)18-8-10-19(11-9-18)15(21)17(3)14(20)16-2/h4-7H,8-11H2,1-3H3,(H,16,20) |
Clé InChI |
OWJRLOMWHRDTHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)N(C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















